ethyl (3R)-1-(4-oxo-1H-pyridazine-5-carbonyl)piperidine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl (3R)-1-(4-oxo-1H-pyridazine-5-carbonyl)piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-2-20-13(19)9-4-3-5-16(8-9)12(18)10-6-14-15-7-11(10)17/h6-7,9H,2-5,8H2,1H3,(H,14,17)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHJERGYQMBHDV-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CNN=CC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCN(C1)C(=O)C2=CNN=CC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (3R)-1-(4-oxo-1H-pyridazine-5-carbonyl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the key intermediates, such as the piperidine and pyridazine derivatives, followed by coupling reactions to form the final compound. A typical synthetic route might include:
Synthesis of the piperidine ring from commercially available precursors.
Formation of the pyridazine ring through cyclization reactions.
Coupling the piperidine and pyridazine rings using esterification or amidation reactions.
The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the synthetic routes with a focus on efficiency, cost-effectiveness, and sustainability. Methods such as continuous flow chemistry might be employed to optimize the reaction conditions and improve the overall yield. Advanced purification techniques, such as column chromatography and recrystallization, would be used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Ethyl (3R)-1-(4-oxo-1H-pyridazine-5-carbonyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the piperidine ring.
Common Reagents and Conditions: Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and alkoxides.
Reaction conditions typically involve specific pH ranges, temperatures, and solvent systems to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific functional groups being targeted. For instance, oxidation of the ethyl ester group might lead to carboxylic acid derivatives, while reduction could yield alcohols. Substitution reactions might result in various substituted piperidine or pyridazine derivatives.
Scientific Research Applications
Ethyl (3R)-1-(4-oxo-1H-pyridazine-5-carbonyl)piperidine-3-carboxylate has extensive applications in scientific research, spanning multiple fields:
Chemistry: : Used as a building block in the synthesis of complex organic molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: : Explored for its pharmacological properties, including potential anti-inflammatory, antiviral, and anticancer activities.
Industry: : Employed in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl (3R)-1-(4-oxo-1H-pyridazine-5-carbonyl)piperidine-3-carboxylate is largely dependent on its interaction with molecular targets, such as enzymes or receptors. Upon binding to its target, the compound may inhibit or modulate the activity of the enzyme or receptor, thereby exerting its biological effects. The pathways involved often include signal transduction cascades, gene expression regulation, and metabolic alterations.
Comparison with Similar Compounds
When compared with other compounds in the piperidine or pyridazine classes, ethyl (3R)-1-(4-oxo-1H-pyridazine-5-carbonyl)piperidine-3-carboxylate stands out due to its unique structural features and versatile reactivity. Similar compounds might include:
Ethyl (2S)-2-(4-oxo-1H-pyridazine-5-carbonyl)piperidine-2-carboxylate.
Mthis compound.
Propyl (3R)-1-(4-oxo-1H-pyridazine-5-carbonyl)piperidine-3-carboxylate.
These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their substituents and stereochemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
